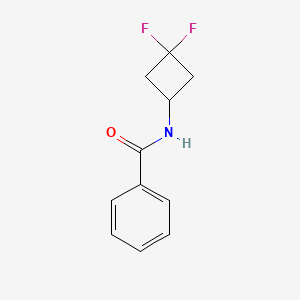
N-(3,3-difluorocyclobutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-difluorocyclobutyl)benzamide is a chemical compound with the molecular formula C5H7F2NO . It is used to make other chemicals .
Synthesis Analysis
The synthesis of benzamide derivatives, such as this compound, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamide derivatives has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The equilibrium structure from the experiment agrees well with the results of the ab initio calculations .Chemical Reactions Analysis
Benzamides, including this compound, can undergo various chemical reactions. For instance, benzamides can be prepared through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical and Chemical Properties Analysis
This compound is a solid or liquid substance . It has a molecular weight of 135.11 . The compound is stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- N-Benzoyl-N'-dialkylthiourea derivatives, including N-(morpholinothiocarbonyl) benzamide and N-(piperidylthiocarbonyl) benzamide, along with their Co(III) complexes, have been synthesized and characterized. These compounds have demonstrated significant antifungal activity against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb (Zhou, Weiqun et al., 2005).
Antimicrobial Activity
- A study on the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides and their in vitro antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus revealed that certain compounds were effective with minimal inhibitory concentrations (MICs) indicating potential antimicrobial applications (Mobinikhaledi, A. et al., 2006).
Synthesis of Polycyclic Amides
- Research on Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes has led to the synthesis of polycyclic amides. This process involves ortho C-H activation of benzamides, demonstrating a novel methodology for isoquinolone synthesis from benzamides and alkynes (Song, G. et al., 2010).
Synthesis of Benzamide Derivatives
- Benzamide derivatives are significant in medicinal chemistry due to their diverse biological actions, including antimicrobial and antifungal properties. Studies focused on synthesizing various benzamide derivatives and evaluating their toxicity and antimicrobial activity provide insights into their potential as intermediates for various medicinal compounds (Ammaji, Sk. et al., 2019).
Multigram Synthesis of Building Blocks
- Research on the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid and amines, has been conducted. This highlights the potential of these compounds as convenient synthetic intermediates for various derivatives, useful in chemical synthesis and pharmaceutical research (Ryabukhin, S. et al., 2018).
Radioiodinated Benzamide Derivatives
- Research on radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging showed potential for improved melanoma uptake and tissue selectivity. These studies contribute to the understanding of structure-activity relationships and metabolic stability in benzamide uptake in melanoma (Eisenhut, M. et al., 2000).
Chemoselectivity in Fluorocyclization
- Studies on the chemoselectivity in fluorocyclization of o-styryl benzamide with a cyclic hypervalent fluoroiodane reagent using DFT calculations have provided insights into the reactivity pattern and potential applications of benzamide derivatives in novel reactions (Yan, Taishan et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Benzamides, including N-(3,3-difluorocyclobutyl)benzamide, have been widely used in various industries such as pharmaceutical, paper, and plastic industries . They are also used as intermediate products in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds and their potential applications in different fields .
Eigenschaften
IUPAC Name |
N-(3,3-difluorocyclobutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-11(13)6-9(7-11)14-10(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEBKKWRCZTPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
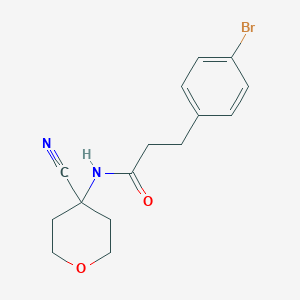
![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)
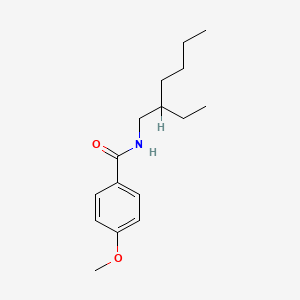


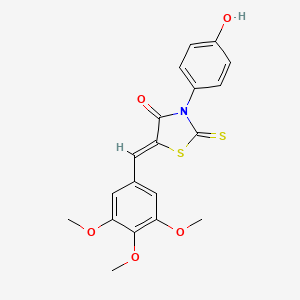
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2701967.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B2701969.png)
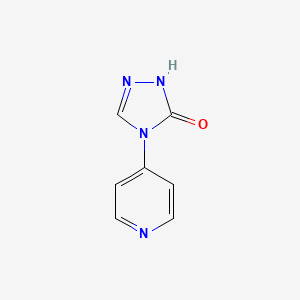

![4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701974.png)

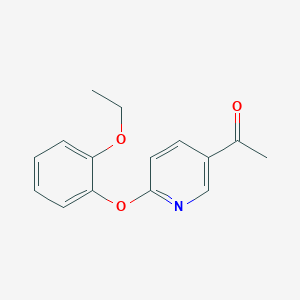
![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701979.png)
